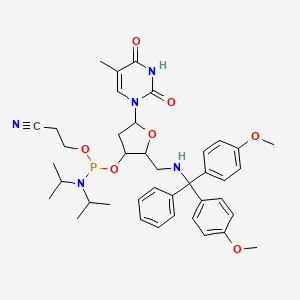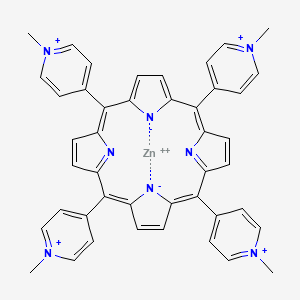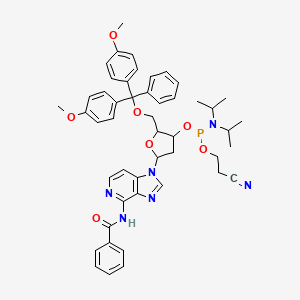
(S)-tert-butyl (3-(3-bromophenoxy)-2-hydroxypropyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl (3-(3-bromophenoxy)-2-hydroxypropyl)(methyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenoxy group, a hydroxypropyl chain, and a carbamate moiety. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (3-(3-bromophenoxy)-2-hydroxypropyl)(methyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of 3-bromophenol, which is then reacted with epichlorohydrin to form 3-(3-bromophenoxy)-1,2-epoxypropane . This intermediate is subsequently reacted with tert-butyl carbamate and a suitable base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and may require temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-butyl (3-(3-bromophenoxy)-2-hydroxypropyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 3-(3-bromophenoxy)-2-oxopropyl derivatives, while substitution of the bromine atom can produce a wide range of functionalized phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
(S)-tert-butyl (3-(3-bromophenoxy)-2-hydroxypropyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-tert-butyl (3-(3-bromophenoxy)-2-hydroxypropyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The hydroxypropyl chain and carbamate moiety may also contribute to its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(S)-tert-butyl (3-(3-bromophenoxy)-2-hydroxypropyl)(methyl)carbamate is unique due to its specific combination of functional groups and stereochemistry This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds
Eigenschaften
Molekularformel |
C15H22BrNO4 |
|---|---|
Molekulargewicht |
360.24 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-3-(3-bromophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H22BrNO4/c1-15(2,3)21-14(19)17(4)9-12(18)10-20-13-7-5-6-11(16)8-13/h5-8,12,18H,9-10H2,1-4H3/t12-/m0/s1 |
InChI-Schlüssel |
UBLYDHHORFXRFS-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H](COC1=CC(=CC=C1)Br)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC(COC1=CC(=CC=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol](/img/structure/B15090845.png)
![4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected](/img/structure/B15090853.png)



![ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate](/img/structure/B15090890.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate](/img/structure/B15090893.png)



